![molecular formula C14H10N2O B184341 2-Phénylimidazo[1,2-a]pyridine-3-carbaldéhyde CAS No. 3672-39-7](/img/structure/B184341.png)

2-Phénylimidazo[1,2-a]pyridine-3-carbaldéhyde

Vue d'ensemble

Description

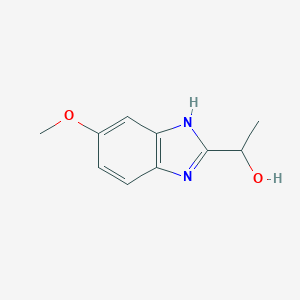

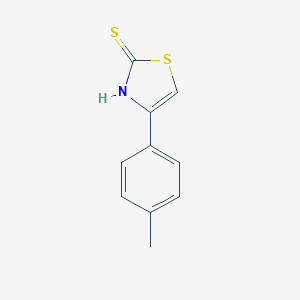

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings.

Applications De Recherche Scientifique

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is copper (II) ions . The compound has been used to functionalize silica-based adsorbents, which show a good selectivity and high adsorption capacity towards Cu (II) ions .

Mode of Action

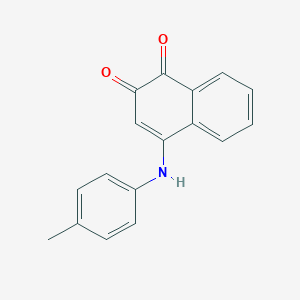

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde interacts with its targets by forming complexes with copper (II) salts . These complexes have been found to possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu (CH3COO)2 and 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde shows the highest catalytic activity .

Biochemical Pathways

The compound affects the oxidation of catechol to o-quinone . This is a biological process with diverse applications in many fields . In biological systems, o-quinones are produced mainly by oxidizing the corresponding catechols with enzymes as catalysts .

Result of Action

The result of the action of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is the formation of complexes with copper (II) salts that have catalytic activities for the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .

Action Environment

The action of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is influenced by environmental factors such as pH and temperature . For instance, the silica-based adsorbent functionalized by the compound shows high adsorption capacity towards Cu (II) at pH = 6 and T = 25 °C .

Orientations Futures

Future research could focus on exploring the physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Additionally, its safety and hazards need to be thoroughly investigated. The potential applications of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde in various fields such as environmental pollution control and catalysis also present exciting future directions .

Méthodes De Préparation

The synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, where an aldehyde group is introduced into the 3-position of the imidazo[1,2-a]pyridine ring. This reaction involves treating 2-arylimidazo[1,2-a]pyridines with a mixture of phosphorus oxychloride and dimethylformamide . Another method involves the aldol condensation of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde with acetophenone derivatives, yielding high reaction yields in a short time .

Analyse Des Réactions Chimiques

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

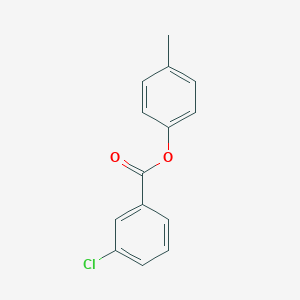

Condensation: It can participate in aldol condensation reactions with aromatic acetyls, leading to the formation of chalcones.

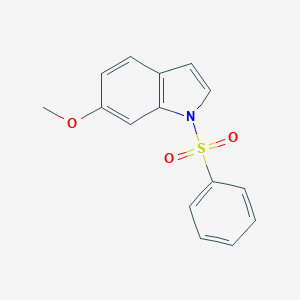

Functionalization: The compound can be functionalized to create adsorbents for removing heavy metals from aqueous solutions.

Common reagents used in these reactions include phosphorus oxychloride, dimethylformamide, and acetophenone derivatives. The major products formed from these reactions include chalcones and various functionalized derivatives.

Comparaison Avec Des Composés Similaires

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

6-Nitroso-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde: This compound is used as a corrosion inhibitor for carbon steel.

(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanol: This derivative is also used as a corrosion inhibitor.

The uniqueness of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde lies in its high biological activity and its ability to form stable complexes with transition metals, which can be utilized in various catalytic processes .

Propriétés

IUPAC Name |

2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQWGRMPXASNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356255 | |

| Record name | 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3672-39-7 | |

| Record name | 3-Formyl-2-phenylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde?

A1: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is an organic compound with a fused ring system. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. Structurally, it consists of an imidazo[1,2-a]pyridine core with a phenyl ring substituted at the 2-position and an aldehyde group at the 3-position. []

Q2: How does the structure of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde relate to its activity?

A3: While specific structure-activity relationship (SAR) studies for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde are limited within the provided research, modifications to its structure can significantly impact its activity. For instance, incorporating this compound into chalcone structures by reacting it with various acetophenone derivatives resulted in varying degrees of antibacterial activity against S. aureus, B. subtilis, and E. coli. [] This highlights the importance of the substituents on the chalcone framework for influencing antibacterial potency.

Q3: Are there computational chemistry studies related to 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde?

A4: Yes, computational chemistry plays a crucial role in understanding the behavior of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. For example, theoretical studies were combined with experimental data to investigate its use in a mesoporous silica-based adsorbent for copper(II) removal from aqueous solutions. [] These simulations helped elucidate the adsorption mechanism, active sites on the adsorbent, complex stability, and the nature of the chemical bonds formed during adsorption.

Q4: What is known about the material compatibility and stability of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde?

A5: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde has demonstrated potential for material science applications. When functionalized onto mesoporous silica, it acts as an effective adsorbent for copper(II) removal from aqueous solutions. [] This application showcases its compatibility with silica-based materials and its stability under adsorption conditions.

Q5: What analytical techniques are commonly used to characterize and study 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde?

A5: Various analytical techniques are employed to characterize and study 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural elucidation and confirmation. [, ]

- Microscopy: Scanning Electron Microscopy (SEM) provides insights into the morphology and surface characteristics, particularly valuable when studying its incorporation into materials like mesoporous silica. []

- Thermal Analysis: Thermogravimetric Analysis (TGA) helps assess thermal stability and decomposition patterns, which is crucial for understanding its behavior at different temperatures and in various applications. []

- Elemental Analysis: This technique determines the elemental composition, confirming its purity and providing valuable information for characterizing the synthesized compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)